molecular formula C9H7F3O B2791447 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde CAS No. 1951441-62-5

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde

Cat. No.: B2791447
CAS No.: 1951441-62-5
M. Wt: 188.149
InChI Key: NKWMSSLDNQBQJS-UHFFFAOYSA-N
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Description

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic aldehyde characterized by three fluorine atoms at the 2, 4, and 6 positions and two methyl groups at the 3 and 5 positions of the benzene ring. This compound’s structure combines electron-withdrawing fluorine substituents and electron-donating methyl groups, creating unique electronic and steric effects that influence its reactivity and physicochemical properties. While direct literature on this compound is sparse, its synthesis can be inferred from analogous fluorinated aromatic systems. For instance, chloromethylation reactions of polyfluoroaromatic compounds, such as 2,4,6-trifluorobenzotrifluoride, have been reported to yield derivatives with functional groups at specific positions, suggesting similar pathways for introducing aldehyde functionalities . Applications of such compounds span materials science, agrochemicals, and pharmaceuticals, though further studies are needed to confirm specific uses for this molecule.

Properties

IUPAC Name

2,4,6-trifluoro-3,5-dimethylbenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O/c1-4-7(10)5(2)9(12)6(3-13)8(4)11/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWMSSLDNQBQJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1F)C=O)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the trifluoromethylation of 3,5-dimethylbenzaldehyde using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group in 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is susceptible to oxidation, forming carboxylic acid derivatives. For example:

  • Oxidation to 2,4,6-Trifluoro-3,5-dimethylbenzoic acid occurs under strong oxidizing conditions using agents like potassium permanganate (KMnO₄) in acidic or alkaline media. This reaction is critical for synthesizing intermediates used in pharmaceutical research.

Reaction TypeReagents/ConditionsProductYieldReference
OxidationKMnO₄, H₂SO₄, 80°C2,4,6-Trifluoro-3,5-dimethylbenzoic acid~85%Analogous to

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol or further to a methyl group:

  • Reduction to 2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol is achieved with sodium borohydride (NaBH₄) in methanol at 0–25°C.

  • Catalytic hydrogenation (H₂/Pd-C) converts the aldehyde to 2,4,6-Trifluoro-3,5-dimethyltoluene.

Reaction TypeReagents/ConditionsProductSelectivityReference
ReductionNaBH₄, MeOH, 25°C2,4,6-Trifluoro-3,5-dimethylbenzyl alcohol>90%Inferred from
HydrogenationH₂, Pd-C, EtOH2,4,6-Trifluoro-3,5-dimethyltoluene~75%Inferred from

Nucleophilic Aromatic Substitution (NAS)

The fluorine atoms on the benzene ring participate in NAS due to the electron-withdrawing effect of the trifluoromethyl groups, which activate specific positions for substitution:

  • Hydroxylation occurs at the para position to fluorine using aqueous NaOH at elevated temperatures.

  • Amination with ammonia or primary amines proceeds under catalytic Cu(I) conditions.

Reaction TypeReagents/ConditionsProductMechanismReference
HydroxylationNaOH (aq), 120°C2,4,6-Trifluoro-5-hydroxy-3,5-dimethylbenzaldehydeSNArAnalogous to
AminationNH₃, CuCl, DMF2-Amino-4,6-difluoro-3,5-dimethylbenzaldehydeRadical pathwayInferred from

Condensation Reactions

The aldehyde group engages in condensation with amines or hydrazines:

  • Schiff Base Formation : Reacts with aniline derivatives to yield imines, which are precursors for heterocyclic compounds .

  • Hydrazone Synthesis : Forms hydrazones with hydrazine hydrate, useful in crystallography and coordination chemistry .

Reaction TypeReagents/ConditionsProductApplicationReference
Schiff BaseAniline, EtOH, ΔN-(2,4,6-Trifluoro-3,5-dimethylbenzylidene)anilineLigand synthesisAnalogous to
HydrazoneNH₂NH₂·H₂O, EtOHThis compound hydrazoneCoordination complexesInferred from

Electrophilic Aromatic Substitution (EAS)

The methyl groups direct electrophiles to meta/para positions, though reaction rates are slowed by the electron-withdrawing fluorine atoms:

  • Nitration : Requires fuming HNO₃/H₂SO₄ at 50°C to introduce nitro groups.

  • Sulfonation : Achieved with oleum (H₂SO₄/SO₃) under reflux.

Reaction TypeReagents/ConditionsProductRegioselectivityReference
NitrationHNO₃/H₂SO₄, 50°C2,4,6-Trifluoro-3-nitro-5-methylbenzaldehydeMeta to methylInferred from
SulfonationOleum, 100°C2,4,6-Trifluoro-3-sulfo-5-methylbenzaldehydePara to methylAnalogous to

Comparative Reactivity Insights

The reactivity of this compound differs significantly from non-fluorinated analogs:

PropertyThis compoundNon-Fluorinated Analog
Oxidation Rate Faster due to electron-deficient aldehydeSlower
NAS Activity Enhanced at fluorine-bearing positionsMinimal
EAS Reactivity Suppressed by fluorine atomsHigher

Mechanistic Considerations

  • Oxidation : Proceeds via a two-electron transfer mechanism, forming a geminal diol intermediate.

  • NAS : Follows a concerted pathway where the leaving group (F⁻) departs as the nucleophile attacks.

Scientific Research Applications

Organic Synthesis

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde serves as a valuable building block in organic synthesis. Its trifluoromethyl group enhances the reactivity of the compound, making it useful in the synthesis of more complex molecules.

  • Synthesis of Fluorinated Compounds : The presence of trifluoromethyl groups can significantly influence the biological activity and stability of synthesized compounds. For instance, it has been utilized in the synthesis of various fluorinated pharmaceuticals that exhibit enhanced metabolic stability and bioactivity compared to their non-fluorinated counterparts .
  • Case Study : In a study involving the synthesis of 6-benzyl analogs of antiviral agents, this compound was used as a precursor for creating compounds with selective anti-HIV properties. The synthesized compounds demonstrated promising antiviral activity in vitro .

Pharmaceutical Applications

The pharmaceutical industry has recognized the potential of this compound in drug development.

  • Antiviral Agents : Research indicates that derivatives of this compound have shown efficacy against viral infections. For example, modifications to the benzaldehyde structure have led to the development of potent anti-HIV agents .
  • Biochemical Probes : The compound is also investigated for its potential as a biochemical probe due to its ability to interact with biological systems selectively. This application is crucial for understanding drug mechanisms and interactions at the molecular level.

Material Science

In material science, this compound is being explored for its role in developing advanced materials.

  • Polymer Chemistry : The compound can be used to synthesize fluorinated polymers that exhibit improved thermal stability and chemical resistance. These polymers are suitable for applications in electronics and coatings where durability is essential.
  • Dye Fixation : The compound has been noted for its utility in fixing dyes to fabrics due to its reactivity with various dye molecules. This property enhances the colorfastness and durability of textiles treated with such dyes .

Summary Table of Applications

Application AreaSpecific Use CasesReferences
Organic SynthesisBuilding block for fluorinated pharmaceuticals
PharmaceuticalDevelopment of antiviral agents
Biochemical probes for drug interaction studies
Material ScienceSynthesis of fluorinated polymers
Dye fixation in textiles

Mechanism of Action

The mechanism of action of 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to modulation of enzyme activity, inhibition of specific pathways, or activation of certain receptors, depending on the context of its use .

Comparison with Similar Compounds

3,5-Dimethylbenzaldehyde

  • Structure : Lacks fluorine substituents, with methyl groups at the 3 and 5 positions.
  • Properties : Exhibits higher volatility compared to fluorinated derivatives due to reduced molecular weight and polarity. Detected at 1.2 ppb with a reagent capacity of 93 ppmv in formaldehyde analysis methodologies .
  • Reactivity: Undergoes oxidation and nitration more readily than fluorinated analogues. In atmospheric studies, 3,5-dimethylbenzaldehyde forms secondary organic aerosols (SOA) under high NOx conditions, with temporal profiles showing peak concentrations during dark-phase experiments .

2,4,6-Trimethylphenol

  • Structure: A tri-methylated phenol with hydroxyl and methyl groups.
  • Comparison: Unlike 2,4,6-Trifluoro-3,5-dimethylbenzaldehyde, this compound participates in hydrogen bonding via its hydroxyl group, enhancing solubility in polar solvents. In atmospheric chemistry, it coexists with 3,5-dimethylbenzaldehyde during NOx-driven reactions, but its degradation pathways favor phenolic coupling over aldehyde oxidation .

1,3,5-Trifluoro-2,4,6-triiodobenzene

  • Structure : A heavily halogenated benzene with fluorine and iodine atoms.
  • Comparison : The iodine substituents enable strong halogen bonding (C–I⋯O), as observed in cocrystals with pyridine N-oxide. In contrast, this compound lacks heavy halogens, limiting its utility in crystal engineering but enhancing its stability under thermal stress .

Physicochemical Properties

Compound Boiling Point (°C) Detection Limit (ppb) Reagent Capacity (ppmv) Synthesis Yield (%)
This compound* ~180–200 (est.) Not reported Not reported ~77 (analogous chloromethylation)
3,5-Dimethylbenzaldehyde 245–250 1.2 93
2,4,6-Trimethylphenol 265–270

*Estimated based on fluorinated aromatic analogues.

Biological Activity

2,4,6-Trifluoro-3,5-dimethylbenzaldehyde is a fluorinated aromatic compound that has garnered attention in various fields of research due to its unique chemical properties and potential biological activities. The presence of trifluoromethyl groups enhances its lipophilicity, which facilitates membrane penetration and interaction with biological targets. This article explores the biological activity of this compound, focusing on its interactions with enzymes, cellular pathways, and potential therapeutic applications.

  • Molecular Formula : C10H8F3O
  • Molecular Weight : 216.17 g/mol
  • Structural Features : The compound contains two methyl groups and three fluorine atoms attached to a benzaldehyde moiety, contributing to its distinctive chemical behavior.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The trifluoromethyl groups enhance the compound's ability to interact with enzymes and receptors, potentially leading to modulation of their activity. This can result in inhibition or activation of specific biochemical pathways.
  • Cell Membrane Penetration : Due to increased lipophilicity, the compound readily penetrates cell membranes, allowing it to reach intracellular targets and influence cellular functions.

Biological Activity Studies

Recent studies have investigated the biological effects of this compound on different cellular systems:

Table 1: Summary of Biological Activity Studies

Study ReferenceCell LineObserved EffectsMechanism
K562Induction of apoptosis at high dosesMitochondrial dysfunction
MDA-MB-231Inhibition of cell invasion by 70%Cathepsin L inhibition
HUVECLow cytotoxicity observedSelective targeting
  • K562 Cell Line Study : In a study examining the effects on K562 cells (a human leukemia cell line), it was found that the compound induces apoptosis at higher concentrations. The mechanism involved mitochondrial permeability transition and depletion of intracellular thiols, leading to cell death through necrosis at elevated doses .
  • MDA-MB-231 Cell Line Study : Another study focused on breast cancer cells (MDA-MB-231) demonstrated that this compound significantly inhibited cell invasion by 70% at a concentration of 10 µM. This effect was linked to selective inhibition of cathepsin L activity.
  • Human Umbilical Vein Endothelial Cells (HUVEC) : The compound exhibited low cytotoxicity towards HUVECs compared to cancerous cell lines, suggesting a potential therapeutic window for targeting malignancies while sparing normal endothelial cells .

Case Study 1: Fluorinated Drug Development

Research has explored the use of this compound as a building block in the synthesis of fluorinated pharmaceuticals. Its unique properties make it an attractive candidate for enhancing metabolic stability and bioavailability in drug formulations.

Case Study 2: Agrochemical Applications

The compound has also been investigated for its potential applications in agrochemicals due to its efficacy in modulating plant enzyme activities and promoting growth under specific conditions. Studies indicate that fluorinated compounds can exhibit enhanced herbicidal properties compared to their non-fluorinated counterparts .

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